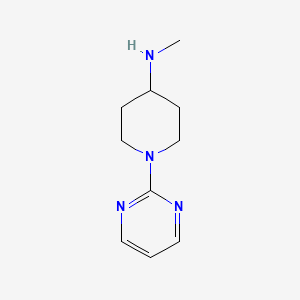
2-Chloro-3-(2-furanoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-3-(2-furanoyl)pyridine” is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.62 . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H6ClNO2/c11-9-4-3-7 (6-12-9)10 (13)8-2-1-5-14-8/h1-6H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 207.62 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Synthesis of Furo[3,2-b]pyridine Derivatives : Shiotani and Taniguchi (1996) demonstrated the synthesis of various derivatives of furo[3,2-b]pyridine, a compound structurally related to 2-Chloro-3-(2-furanoyl)pyridine. Their research involved cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, leading to the formation of several derivatives with potential application in organic synthesis and pharmaceutical research (Shiotani & Taniguchi, 1996).
Palladium-Mediated Synthesis : Yue and Li (2002) researched the efficient synthesis of benzo[4,5]furopyridines via palladium-mediated reactions. This study highlights the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds (Yue & Li, 2002).
Biological and Pharmacological Applications
Anticancer Properties : Research by Laxmi et al. (2020) explored the synthesis of 2-substituted furo[3,2-b]pyridines and their potential as cytotoxic agents against cancer cell lines. This indicates the possible use of this compound derivatives in cancer treatment (Laxmi et al., 2020).
Inhibitors of Protein Kinases : Němec et al. (2021) developed highly selective inhibitors of protein kinases using the furo[3,2-b]pyridine core, a structure related to this compound. This research has implications for treating diseases where protein kinases play a crucial role (Němec et al., 2021).
Environmental and Analytical Chemistry
- Photocatalytic Degradation Studies : Stapleton et al. (2010) studied the photolytic and TiO2-photocatalytic degradation of substituted pyridines, including this compound. This research is significant for environmental chemistry, particularly in wastewater treatment and environmental remediation (Stapleton et al., 2010).
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIACCNOEEZDAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641815 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-42-2 |
Source


|
| Record name | (2-Chloro-3-pyridinyl)-2-furanylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)



